molecular formula C16H14N4O3S2 B2949182 N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-75-4

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2949182
CAS No.: 1021026-75-4
M. Wt: 374.43
InChI Key: CMMFLIWAMPKMFD-UHFFFAOYSA-N
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Description

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
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Biological Activity

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with CAS number 1021026-75-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N4_{4}O3_{3}S2_{2}, with a molecular weight of 374.4 g/mol. The compound features a thiophene ring, a pyridazine moiety, and a furan derivative, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds containing similar structural motifs. For instance, derivatives of pyrazole and thiadiazole have shown significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The incorporation of the furan and thiophene rings in this compound suggests it may also exhibit similar antitumor properties.

Antimicrobial Activity

Compounds with thiadiazole structures have been reported to possess notable antimicrobial and antifungal activities. For example, several derivatives have demonstrated efficacy against various pathogens in vitro . The presence of the furan moiety enhances the compound's potential to act against fungal infections, making it a candidate for further investigation in antimicrobial drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR. The following table summarizes key structural features and their associated biological activities:

Compound Feature Biological Activity
Thiadiazole Ring Antimicrobial properties
Furan Moiety Antifungal activity
Pyridazine Structure Potential antitumor effects
Thiophene Component Diverse pharmacological effects

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating various pyrazole derivatives, compounds showed significant cytotoxic effects against cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in enhanced efficacy .
  • Antimicrobial Research : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against phytopathogenic fungi. Results indicated that specific modifications led to improved antifungal potency .
  • Mechanistic Insights : Research into the mechanisms of action for similar compounds revealed that they may induce apoptosis in cancer cells or disrupt microbial membrane integrity, leading to cell lysis .

Properties

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMFLIWAMPKMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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